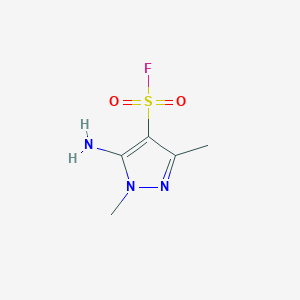

5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of 5-amino-1,3-dimethylpyrazole , which is a molecule with a five-membered heterocyclic structure featuring two neighboring nitrogen atoms .

Synthesis Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular formula of 5-amino-1,3-dimethylpyrazole is C5H9N3 . Its average mass is 111.145 Da and its monoisotopic mass is 111.079643 Da .Chemical Reactions Analysis

5-Amino-pyrazoles have been used in various chemical reactions. For instance, they have been used in the synthesis of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles .科学的研究の応用

Synthesis and Medicinal Applications

- Heterocyclic Sulfonyl Fluorides Synthesis : A sulfur-functionalized aminoacrolein derivative was used for the efficient synthesis of heterocyclic sulfonyl fluorides, including pyrazole derivatives, demonstrating the utility of this approach in parallel medicinal chemistry (Tucker et al., 2015).

- Fluoride-mediated Synthesis : Fluoride-mediated nucleophilic substitution reactions have been employed under mild conditions to synthesize 5-alkyl amino and ether pyrazoles, showcasing the versatility of pyrazole derivatives in chemical synthesis (Shavnya et al., 2005).

Enzymatic Inhibition

- Carbonic Anhydrase Inhibitors : Benzolamide-like derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrated potent inhibitory effects on carbonic anhydrase isozymes, highlighting the potential for developing diagnostic tools and therapeutics (Supuran et al., 1998).

- Fluorescent Sensor for Fluoride Anion : A pyrazole-based fluorescent sensor exhibited high selectivity for fluoride detection over other anions, indicating the use of pyrazole derivatives in environmental monitoring and analytical chemistry (Yang et al., 2011).

Drug Design and Molecular Modeling

- Alzheimer's Disease Treatment : Novel δ-sulfonolactone-fused pyrazole scaffolds showed significant cholinesterase inhibitory activity, suggesting their potential as symptomatic treatments for Alzheimer's disease (Xu et al., 2019).

- Irreversible Antagonists for A3 Adenosine Receptor : Chemically reactive derivatives of pyrazolotriazolopyrimidines acted as irreversible inhibitors of the A3 adenosine receptor, providing insights into receptor function and drug development (Baraldi et al., 2001).

Chemical Synthesis and Applications

- [3 + 2] Annulation for Sulfonyl Fluorides : A cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride resulted in a variety of pyrazolo[1,5-a]pyridinyl sulfonyl fluorides, demonstrating broad substrate specificity and mild reaction conditions for applications in medicinal chemistry (Wu & Qin, 2023).

作用機序

将来の方向性

5-Amino-pyrazoles, such as 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride, represent a class of promising functional reagents, similar to biologically active compounds . They have garnered substantial interest from researchers due to their diverse pharmacological effects . Therefore, future research may focus on further exploring the potential applications of these compounds in various fields, especially in pharmaceutics and medicinal chemistry .

特性

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-3-4(12(6,10)11)5(7)9(2)8-3/h7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLZWVNRPPRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)F)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-methyl-4-[N-(propan-2-yl)2-chloropyridine-4-amido]benzoate](/img/structure/B2734468.png)

![Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2734469.png)

![2-[3-[[5-[[5-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione](/img/structure/B2734470.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2734476.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2734478.png)

![2,4-dichloro-N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2734479.png)

![(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine dihydrochloride](/img/structure/B2734480.png)

![5,6-dichloro-N-{2-[(3-fluoro-4-methylphenyl)formamido]ethyl}pyridine-3-carboxamide](/img/structure/B2734482.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2734483.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2734484.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-ethyl-4-pyrimidinol](/img/structure/B2734485.png)